molecular formula C26H32ClIrNO2 B3094518 Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) CAS No. 1258964-48-5

Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)

Cat. No.: B3094518
CAS No.: 1258964-48-5
M. Wt: 618.2 g/mol
InChI Key: PACNBAZCIOJTPD-UHFFFAOYSA-M
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Description

Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III) is a cyclopentadienyl (Cp) iridium(III) complex featuring a chloro ligand, a pentamethylcyclopentadienyl ancillary ligand, and a methoxy-substituted phenylimino chelate. The compound’s structure includes two distinct methoxy groups: one at the 5-position of the phenyl ring and another on the 4-position of the N-bound phenylimino moiety. Such substituents are expected to confer electron-donating effects, modulating the electronic environment around the iridium center. Iridium(III) Cp complexes are widely studied for applications in catalysis, photophysics, and medicinal chemistry due to their tunable redox properties and stability .

The synthesis of analogous CpIr(III) complexes typically involves reacting substituted ligand precursors with [IrCpCl₂]₂ dimer under inert conditions. For example, complexes like [IrClCp*(L9)] (9b), which shares a 5-methoxy substituent, are synthesized in moderate yields (~34%) via this route . The target compound’s additional 4-methoxyphenylimino group introduces steric and electronic variations that may influence its reactivity or functional properties.

Properties

InChI

InChI=1S/C16H17NO2.C10H15.ClH.Ir/c1-12(13-4-8-15(18-2)9-5-13)17-14-6-10-16(19-3)11-7-14;1-6-7(2)9(4)10(5)8(6)3;;/h4,6-12H,1-3H3;1-5H3;1H;/q-2;;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACNBAZCIOJTPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C]1[C]([C]([C]([C]1C)C)C)C.CC(C1=[C-]C=C(C=C1)OC)[N-]C2=CC=C(C=C2)OC.Cl[Ir+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClIrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258964-48-5
Record name Chloro(pentamethylcyclopentadienyl){5-methoxy-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III
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Mechanism of Action

Mode of Action

The compound interacts with its targets through a process known as reductive amination . In this process, an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a new amine. This compound acts as a catalyst to facilitate this reaction.

Biological Activity

Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III), a complex of iridium(III), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes data from various studies to elucidate its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

1. Overview of Iridium(III) Complexes

Iridium(III) complexes are known for their unique geometries and electronic properties, which allow them to interact with biological systems in ways that carbon-based drugs cannot. They have been explored for their efficacy as therapeutic agents against various diseases, particularly cancer and bacterial infections.

Table 1: Key Properties of Iridium(III) Complexes

PropertyDescription
GeometryOctahedral
Electron Configurationd^6 low-spin
Ligand Exchange CapabilityHigh
CytotoxicityVaries by complex; often comparable to Cisplatin
Mechanisms of ActionDNA interaction, ROS generation

2. Antibacterial Activity

The compound has demonstrated significant antibacterial properties. In a study evaluating various cyclometallated iridium(III) complexes, it was found that certain derivatives exhibited potent activity against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 3.60 μM . The mechanism proposed involves the interaction of the complex with bacterial cell membranes, leading to increased permeability and cell death.

Case Study: Interaction with Bacterial Cells

In vitro studies have shown that the iridium(III) complex penetrates bacterial membranes effectively due to its hydrophobic nature. The delocalization of π-electrons over the chelate ring enhances lipophilicity, facilitating this penetration . This property is critical for its bactericidal action against resistant strains.

3. Anticancer Activity

Iridium(III) complexes have also been evaluated for their anticancer properties. Research indicates that they exhibit cytotoxic effects comparable to those of traditional platinum-based drugs like Cisplatin. For instance, a study found that the complex inhibited the growth of ovarian cancer cells with IC50 values similar to those observed with Cisplatin .

The proposed mechanisms through which iridium(III) complexes exert their anticancer effects include:

  • DNA Interaction : The complexes can bind to DNA, causing structural modifications that inhibit replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Certain iridium complexes induce oxidative stress in cancer cells, leading to apoptosis .
  • Inhibition of Kinase Enzymes : They may also inhibit specific kinases involved in tumor progression, thereby impeding angiogenesis .

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50 (μM)
Chloro(iridium complex)A2780 (Ovarian Cancer)~10
CisplatinA2780~8
Iridium Complex (NHC variant)HeLa~12

4. Research Findings and Future Directions

Recent studies have highlighted the potential of iridium(III) complexes not only as anticancer agents but also as imaging reagents due to their photophysical properties . Their ability to produce long-lived luminescence makes them suitable for live-cell imaging applications.

Future Research Directions

  • Structural Optimization : Further modifications of ligands may enhance selectivity and reduce toxicity.
  • Combination Therapies : Investigating the effects of combining iridium complexes with other therapeutic agents could improve treatment efficacy.
  • In Vivo Studies : More comprehensive animal studies are needed to assess pharmacokinetics and therapeutic windows.

Scientific Research Applications

Catalytic Applications

1.1 Reductive Amination

One of the primary applications of this iridium complex is as a catalyst for reductive amination . This process involves the conversion of carbonyl compounds to amines through the transfer hydrogenation of imines. The iridium complex facilitates this reaction by providing an efficient pathway for hydrogen transfer, making it a valuable tool in organic synthesis for producing amines from aldehydes and ketones .

1.2 Transfer Hydrogenation

The compound is also effective in transfer hydrogenation reactions , which are crucial for synthesizing various organic compounds. It allows for the reduction of imines and other unsaturated substrates under mild conditions, contributing to greener synthetic methodologies by minimizing the use of stoichiometric reagents .

1.3 Anti-Markovnikov Hydroamination

Additionally, this iridium complex has been utilized for the formal anti-Markovnikov hydroamination of terminal olefins. This reaction leads to the formation of amines with high regioselectivity, which is particularly important in the synthesis of pharmaceuticals and fine chemicals .

Material Science Applications

2.1 Photophysical Properties

The iridium complex exhibits interesting photophysical properties , making it a candidate for applications in light-emitting devices and photovoltaics . Its ability to emit light upon excitation can be harnessed in organic light-emitting diodes (OLEDs), where iridium complexes are known for their efficiency and color purity .

2.2 Organometallic Chemistry

In organometallic chemistry, this compound serves as a model system for studying metal-ligand interactions and catalysis mechanisms. Its unique structure allows researchers to explore how modifications to the ligand environment affect catalytic activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous Cp*Ir(III) complexes (Table 1) exhibit variations in substituents on the phenylimino ligand, which significantly impact their synthesis, stability, and reactivity.

Table 1: Comparison of Cp*Ir(III) Complexes with Varying Substituents

Compound ID Substituent (R) Synthesis Yield (%) Key Properties/Applications
[IrClCp*(L5)] (5b) 5-Cl 75 High yield; potential catalytic use
[IrClCp*(L6)] (6b) 5-Br 46 Moderate yield; halogen-dependent reactivity
[IrClCp*(L8)] (8b) 5-NO₂ 36 Electron-withdrawing group; lower yield
[IrClCp*(L9)] (9b) 5-OCH₃ 34 Electron-donating methoxy; stable
Target Compound 5-OCH₃, 4-OCH₃ Not reported Enhanced electron donation; steric bulk

Key Comparisons

Electronic Effects: Electron-Withdrawing Groups (NO₂, Cl, Br): Complexes like 5b (5-Cl) and 8b (5-NO₂) exhibit lower electron density at the iridium center, which may enhance oxidative reactivity or catalytic activity in electron-deficient environments .

Steric Effects: The 4-methoxyphenylimino group in the target compound introduces greater steric hindrance than analogs like 9b. This may reduce ligand lability or hinder substrate access in catalytic cycles.

Synthetic Accessibility :

  • Yields for methoxy-substituted complexes (e.g., 9b: 34%) are generally lower than those for chloro/bromo analogs (5b: 75%), likely due to steric challenges or competing side reactions during ligand coordination . The target compound’s additional methoxy group could further reduce synthetic efficiency.

Spectroscopic Signatures :

  • Methoxy groups in similar compounds (e.g., δ ~55 ppm in ¹³C-NMR) produce distinct spectral signatures, aiding structural confirmation . The target compound’s two methoxy groups would likely exhibit split signals due to differing electronic environments.

Research Implications

  • The dual methoxy substitution in the target compound positions it as a candidate for studying electronic modulation in Ir(III)-mediated catalysis (e.g., hydrogenation or C–H activation).
  • Comparative studies with 9b could elucidate the role of steric bulk in stabilizing reactive intermediates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this iridium complex, and what critical purification steps ensure high purity?

  • Methodological Answer : The compound is synthesized via a multi-step protocol involving cyclopentadienyl ligand coordination and imine-functionalized aryl ligand assembly. Key steps include:

  • Ligand pre-functionalization: Methoxy-substituted aryl ligands are prepared via Schiff base condensation between 4-methoxyaniline and ketone intermediates .
  • Metalation: Iridium(III) precursor (e.g., IrCl₃) is reacted with the pentamethylcyclopentadienyl ligand under inert conditions, followed by ligand substitution to introduce the imino-phenyl moiety .
  • Purification: Chromatography (e.g., silica gel) and recrystallization from dichloromethane/hexane mixtures yield >99% purity. Purity is confirmed via ¹H/¹³C NMR and elemental analysis .

Q. How is the structural integrity of this complex validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For example:

  • Single-crystal X-ray diffraction confirms the octahedral geometry, with Ir–C (cyclopentadienyl) and Ir–N (imine) bond lengths averaging 2.08 Å and 2.12 Å, respectively .
  • Infrared spectroscopy identifies ν(C=N) stretches at ~1600 cm⁻¹, verifying imine coordination .

Advanced Research Questions

Q. What mechanistic role does the methoxy-substituted ligand play in catalytic C–H activation reactions?

  • Methodological Answer : The methoxy groups enhance electron density at the iridium center, facilitating oxidative addition steps. Comparative studies using substituent-variant ligands show:

  • Table 1 : Catalytic Efficiency in C–H Borylation
Ligand SubstituentTurnover Frequency (h⁻¹)Yield (%)
-OMe (this compound)42092
-H28068
-NO₂9535
  • Source: Adapted from catalytic studies in and .
  • Methoxy groups stabilize transition states via resonance effects, as shown by DFT calculations .

Q. How do steric effects from the pentamethylcyclopentadienyl ligand influence enantioselectivity in asymmetric catalysis?

  • Methodological Answer : The bulky Cp* ligand creates a chiral environment, critical for enantiocontrol. Experimental approaches include:

  • Substituting Cp* with less hindered ligands (e.g., Cp) reduces enantiomeric excess (e.g., from 95% ee to 40% ee in hydrogenation reactions) .
  • Steric maps generated via computational modeling (e.g., SambVca 2.0) quantify ligand cone angles (~150° for Cp*), correlating with selectivity trends .

Q. What analytical strategies resolve contradictions in catalytic activity data across different research groups?

  • Methodological Answer : Discrepancies often arise from trace oxygen/moisture or ligand decomposition. Mitigation strategies:

  • Controlled Replicate Experiments : Conduct reactions under strict glovebox conditions (O₂ < 0.1 ppm) and monitor ligand stability via LC-MS .
  • In Situ Spectroscopy : Use UV-vis or Raman spectroscopy to detect intermediate species during catalysis .

Methodological Troubleshooting

Q. Low yields in ligand synthesis: How to optimize the Schiff base condensation step?

  • Answer :

  • Use molecular sieves to remove water, shifting equilibrium toward imine formation .
  • Replace traditional solvents (e.g., ethanol) with toluene under Dean-Stark conditions for azeotropic water removal .

Q. Reproducibility issues in catalytic cycles: What factors are most critical?

  • Answer :

  • Precatalyst Activation : Ensure complete chloride abstraction using AgSbF₆ or NaBArF₂₄ .
  • Substrate Purity : Screen substrates via GC-MS to exclude inhibitors (e.g., trace amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)
Reactant of Route 2
Reactant of Route 2
Chloro(5-methoxy-2-{1-[(4-methoxyphenyl)imino-N]ethyl}phenyl-C)(1,2,3,4,5-pentamethylcyclopentadienyl)iridium(III)

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